molecular formula C17H24N2O5 B8107199 (S)-tert-butyl 5-amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoate

(S)-tert-butyl 5-amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoate

Cat. No.: B8107199
M. Wt: 336.4 g/mol
InChI Key: FVASJFMQBNYNSN-ZDUSSCGKSA-N
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Description

(S)-tert-Butyl 5-amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoate (CAS: 16881-42-8) is a peptidomimetic intermediate with a molecular formula of C₁₇H₂₄N₂O₅ . It features a tert-butyl ester group, a benzyloxycarbonyl (Z) protecting group, and an amino-oxo pentanoate backbone. This compound is pivotal in synthesizing inhibitors targeting protein-protein interactions, such as β-catenin/T-cell factor .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (4S)-5-amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-17(2,3)24-14(20)10-9-13(15(18)21)19-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H2,18,21)(H,19,22)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVASJFMQBNYNSN-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)N)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)N)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Protection of Diamine Intermediate

This method, derived from US Patent 11505522B2 , utilizes (S)-tert-butyl 4,5-diamino-5-oxopentanoate hydrochloride as the starting material. The 4-amino group undergoes selective Cbz protection under mild conditions:

  • Reaction Setup : The diamine hydrochloride (1.0 equiv) is suspended in dichloromethane (DCM) and treated with sodium bicarbonate (2.5 equiv) to free the amine.

  • Cbz Protection : Benzyloxycarbonyl chloride (1.1 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.

  • Workup : The mixture is washed with 1M HCl and brine, dried over Na₂SO₄, and concentrated.

  • Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) yields the target compound as a white solid (78% yield).

Key Advantages :

  • Avoids racemization due to the pre-existing chiral center in the starting material.

  • Single-step protection simplifies scalability.

Method 2: Sequential Protection of L-Glutamic Acid Derivatives

This approach, aligned with peptide synthesis protocols, constructs the molecule from L-glutamic acid through sequential protection:

Step 1: Cbz Protection of the α-Amino Group

  • Reaction : L-Glutamic acid (1.0 equiv) is dissolved in 10% Na₂CO₃(aq). Benzyloxycarbonyl chloride (1.2 equiv) is added at 0°C, and the mixture is stirred for 6 hours.

  • Isolation : Acidification with HCl precipitates N-Cbz-L-glutamic acid, filtered and dried (85% yield).

Step 2: tert-Butyl Ester Formation

  • Activation : N-Cbz-L-glutamic acid (1.0 equiv) is treated with tert-butyl chloroformate (1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in tetrahydrofuran (THF).

  • Reaction : Stirred at 25°C for 24 hours, followed by solvent evaporation.

  • Purification : Recrystallization from ethanol/water yields N-Cbz-L-glutamic acid α-tert-butyl ester (72% yield).

Step 3: γ-Carboxylic Acid Amidation

  • Activation : The γ-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) in DMF.

  • Ammonolysis : Gaseous NH₃ is bubbled into the solution for 2 hours.

  • Workup : Precipitation in ice-water and filtration gives the final product (68% yield).

Challenges :

  • Risk of racemization during EDC activation necessitates strict temperature control (<0°C).

  • Requires orthogonal protection to avoid tert-butyl ester cleavage under acidic conditions.

Optimization of Reaction Parameters

Solvent Systems

  • DCM vs. THF : DCM provides higher solubility for Cbz-Cl but may require longer reaction times (12–24 hours). THF accelerates tert-butyl ester formation but risks side reactions with residual water.

  • Temperature : Cbz protection proceeds efficiently at 0–25°C, whereas amidation requires sub-zero temperatures to suppress racemization.

Catalytic Additives

  • DMAP : Enhances tert-butyl chloroformate reactivity by 40% compared to non-catalytic conditions.

  • HOBt : Reduces epimerization during amidation from 15% to <2%.

Comparative Analysis of Preparation Methods

ParameterMethod 1 (Patent Route)Method 2 (Stepwise Protection)
Starting Material CostHigh (specialized diamine)Low (L-glutamic acid)
Steps13
Overall Yield78%45% (cumulative)
Stereochemical Integrity>99% ee95–98% ee
ScalabilityIndustrialLaboratory-scale

Key Findings :

  • Method 1’s single-step process offers superior yield and enantiopurity, making it ideal for large-scale production.

  • Method 2’s reliance on inexpensive starting materials suits research settings despite lower cumulative yields .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 5-amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation or acidic conditions to yield the free amine.

    Amide Formation: The amino group can participate in further amide bond formation with carboxylic acids or their derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Deprotection: Hydrogenation using palladium on carbon (Pd/C) or acidic conditions (e.g., trifluoroacetic acid).

    Amide Formation: Coupling reagents such as DCC, DMAP, or N,N’-diisopropylcarbodiimide (DIC).

Major Products

    Hydrolysis: Yields the corresponding carboxylic acid.

    Deprotection: Yields the free amine.

    Amide Formation: Yields new amide derivatives depending on the reactants used.

Scientific Research Applications

Peptide Synthesis

(S)-tert-butyl 5-amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoate is primarily used as a building block in the synthesis of peptides. Its structure allows for the introduction of amino acid residues into peptide chains, facilitating the development of bioactive peptides with therapeutic potential.

Case Study:
In a study focusing on the synthesis of neuropeptides, Cbz-Glu-OtBu was utilized to create a series of modified peptides that exhibited enhanced biological activity compared to their unmodified counterparts. These peptides showed promising results in modulating neurotransmitter systems, indicating potential applications in treating neurological disorders .

Drug Development

The compound serves as a prodrug or intermediate in the development of pharmaceuticals targeting various diseases, including cancer and neurodegenerative conditions. Its ability to modify pharmacokinetic properties makes it an attractive candidate for drug formulation.

Example:
Research has shown that derivatives of Cbz-Glu-OtBu can lead to compounds with improved solubility and bioavailability, crucial factors for effective drug delivery systems .

Enzyme Inhibition Studies

This compound has been investigated for its role as an enzyme inhibitor. The compound's structural features allow it to interact with specific enzyme active sites, providing insights into enzyme mechanisms and potential therapeutic targets.

Data Table: Enzyme Inhibition Potency

Enzyme TargetIC50 (µM)Reference
Dipeptidyl Peptidase IV15
Aminopeptidase22
Carboxypeptidase30

Asymmetric Synthesis

The compound is also valuable in asymmetric synthesis due to its chiral center, allowing chemists to produce enantiomerically pure compounds efficiently. This application is particularly relevant in the synthesis of pharmaceuticals where chirality plays a critical role in drug efficacy and safety.

Example:
A synthetic route utilizing Cbz-Glu-OtBu has been developed to create chiral intermediates for anti-cancer agents, showcasing its versatility in complex organic synthesis .

Mechanism of Action

The mechanism of action of (S)-tert-butyl 5-amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoate depends on its role as an intermediate. When incorporated into larger molecules, it can influence the activity of enzymes or receptors by mimicking natural substrates or inhibitors. The specific molecular targets and pathways involved vary based on the final compound synthesized from this intermediate.

Comparison with Similar Compounds

Substituent Variations on the Amino-Oxo Backbone

Key analogs differ in substituents attached to the amino group, influencing reactivity and biological activity:

Compound Name Substituent(s) Yield Key Properties/Applications References
(S)-tert-Butyl 5-amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoate (Target) None (baseline structure) N/A Intermediate for β-catenin/TCF inhibitors
62k: (S)-5-(Benzo[d][1,3]dioxol-5-ylamino)-4-(((Z)amino)-5-oxopentanoate Benzo[d][1,3]dioxol-5-ylamino 85% Enhanced aromaticity; potential CNS activity
62j: (S)-4-(((Z)amino)-5-((3-methoxy-5-(trifluoromethyl)phenyl)amino)-5-oxo 3-Methoxy-5-(trifluoromethyl)phenyl 81% Increased lipophilicity; improved binding
62e: (S)-4-(((Z)amino)-5-((4-methoxyphenyl)amino)-5-oxo 4-Methoxyphenyl 85% Electron-donating group; moderate activity
63c: (S)-4-((S)-2-(((Z)amino)-4-(tert-butoxy)-4-oxo)-5-((4-CF₃-phenyl)amino)-5-oxo 4-Trifluoromethylphenyl 82% Metabolic stability; SPR binding studies

Key Observations :

  • Trifluoromethyl groups (e.g., 62j, 63c) enhance metabolic stability and binding affinity due to their electron-withdrawing nature .
  • Aryl substituents (e.g., 62k, 62e) modify electronic environments, as evidenced by distinct NMR shifts (e.g., δ 8.48–9.06 ppm for aromatic protons) .

Backbone and Protecting Group Modifications

Variations in the ester or protecting groups alter solubility and synthetic utility:

Compound Name Structural Differences Yield Key Properties References
Methyl 5-amino-2-((Boc)amino)-5-oxopentanoate (CAS: 4976-88-9) Methyl ester; Boc protection N/A Lower solubility in organic solvents
tert-Butyl 5-{[(Z)amino}pentanoate (CAS: 63983-88-0) Simpler backbone; lacks oxo group 99% High purity (HPLC); NMR-confirmed
(R)-4-((R)-4-((Boc)amino)-5-(tert-butoxy)-5-oxopentanoic acid Boc protection; carboxylic acid terminus N/A Used in solid-phase peptide synthesis
5-(((Z)amino)-4-oxopentanoic acid (127) Carboxylic acid; lacks tert-butyl ester 42% Lower yield due to ester absence

Key Observations :

  • tert-Butyl esters improve solubility in organic solvents compared to methyl esters (e.g., 99% purity in vs. lower yields in ) .
  • Boc vs. Z protection: Boc groups (tert-butoxycarbonyl) require acidic deprotection, while Z groups (benzyloxycarbonyl) are removed via hydrogenolysis, offering orthogonal protection strategies .

Stereochemical and Positional Isomers

Stereochemistry and substituent positions critically impact function:

Compound Name Structural Feature Key Properties References
(3R)-3-(((Z)amino)-5-(tert-butoxy)-5-oxopentanoic acid (CAS: 118247-88-4) R-configuration at C3; carboxylic acid Positional isomer; distinct CAS
(S)-2-((Boc)amino)-5-(pyridin-3-yl)pentanoic acid Pyridinyl substituent; Boc protection Altered binding in metal complexes
(S)-tert-Butyl 2-((Boc)amino)-5-hydroxy-4-oxopentanoate Hydroxy group at C5; Boc protection Potential for glycosylation

Key Observations :

  • Stereoisomers (e.g., R vs. S configurations) exhibit distinct biological activities and synthetic pathways .
  • Positional isomers (e.g., oxo group at C4 vs. C5) alter hydrogen-bonding patterns, affecting interactions in peptidomimetics .

Biological Activity

(S)-tert-Butyl 5-amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoate, commonly referred to as tert-butyl (S)-5-amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoate, is a compound with significant potential in biochemical and pharmacological applications. This article explores its biological activity, synthesis, and implications for drug development.

  • Molecular Formula : C17H24N2O5
  • Molecular Weight : 336.39 g/mol
  • CAS Number : 17191-52-5
  • Purity : ≥95%

Synthesis

The synthesis of this compound involves several steps, including the use of specific reagents and conditions conducive to the formation of the desired product. The compound is typically synthesized through methods involving amino acid coupling reactions, which are crucial in peptide chemistry. Recent advancements have focused on greener synthesis methodologies, utilizing environmentally friendly solvents and reducing waste .

The compound exhibits biological activity primarily through its interaction with various enzymes, particularly in the context of histone deacetylase (HDAC) inhibition. HDACs are critical in regulating gene expression and are implicated in cancer progression. Research indicates that compounds similar to this compound can selectively inhibit specific HDAC isoforms, leading to altered gene expression profiles that may suppress tumor growth .

Case Studies

  • Inhibition of HDACs : A study demonstrated that derivatives of (S)-tert-butyl 5-amino compounds showed varying degrees of potency against different HDAC isoforms. The IC50 values ranged from 14 nM to 67 nM for potent inhibitors against HDAC1–3, indicating significant potential for therapeutic applications in oncology .
  • Peptide Chemistry Applications : The compound has been explored in peptide synthesis, where it acts as a building block for larger peptides with potential therapeutic effects. Its ability to form stable linkages under physiological conditions enhances its utility in drug design .

Research Findings

Recent research has highlighted the importance of stereochemistry in the biological activity of amino acid derivatives. Modifications to the stereochemical configuration can significantly impact the inhibitory activity against HDACs and other enzymes. For instance, epimeric forms of azumamides derived from similar structures showed differential activity profiles, underscoring the necessity for precise structural modifications in drug development .

Data Table: Biological Activity Overview

Activity Target IC50 Value (nM) Reference
HDAC1Histone Deacetylase14
HDAC2Histone Deacetylase30
HDAC3Histone Deacetylase67
Peptide SynthesisVarious EnzymesN/A

Q & A

Q. Advanced

  • Chiral Pool Synthesis : Use enantiopure starting materials (e.g., L-amino acid derivatives) to retain (S)-configuration .
  • Dynamic Kinetic Resolution : Employ enzymes or chiral catalysts in asymmetric reactions .
  • Analytical Monitoring : Chiral HPLC or circular dichroism (CD) ensures enantiomeric excess ≥98% .

How is this compound utilized in designing peptidomimetics?

Advanced
The tert-butyl ester and Z-protected amine enable modular assembly of peptidomimetic scaffolds:

  • Backbone Rigidity : Incorporation into β-strand mimetics enhances β-catenin/TCF inhibition (IC₅₀ ~0.5–2.0 µM) .
  • Side-Chain Functionalization : Substitution with trifluoromethyl or indole groups improves metabolic stability and target engagement .
  • In Vivo Studies : Radiolabeled analogs (e.g., with 18F) are used for PET imaging of apoptosis or protein interactions .

What purification methods are recommended for intermediates?

Q. Basic

  • Flash Chromatography : Silica gel with gradients of EtOAc/hexanes (40–60%) isolates intermediates (Rf = 0.4–0.6) .
  • Recrystallization : Ethyl acetate/hexane mixtures yield high-purity solids (mp 120–150°C) .
  • Preparative HPLC : C18 columns with acetonitrile/water (0.1% TFA) resolve stereoisomers .

How is the compound applied in studying voltage-gated sodium channels?

Advanced
As a peptidomimetic core, it modulates Nav1.6 channels via:

  • Allosteric Inhibition : Fluorenylmethyloxycarbonyl (Fmoc)-modified derivatives reduce ion flux (IC₅₀ ~10–50 nM) .
  • Bidirectional Modulation : Substituents like morpholinoazetidine alter voltage sensitivity, studied via patch-clamp electrophysiology .

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